(3R)-3-Amino-3-(furan-3-YL)propanamide
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Overview
Description
(3R)-3-Amino-3-(furan-3-YL)propanamide is an organic compound characterized by the presence of an amino group and a furan ring attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(furan-3-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and 3-aminopropanoic acid.
Formation of Intermediate: The furan ring is functionalized to introduce an amino group at the 3-position. This can be achieved through nitration followed by reduction or through direct amination reactions.
Amidation: The intermediate is then subjected to amidation reactions to form the final product, this compound. This step often involves the use of coupling reagents such as carbodiimides or activated esters.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-(furan-3-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: 3-(furan-3-YL)propanamine.
Substitution Products: N-substituted derivatives of this compound.
Scientific Research Applications
(3R)-3-Amino-3-(furan-3-YL)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(furan-3-YL)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites.
Pathways Involved: The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
(3R)-3-Amino-3-(thiophen-3-YL)propanamide: Similar structure with a thiophene ring instead of a furan ring.
(3R)-3-Amino-3-(pyridin-3-YL)propanamide: Contains a pyridine ring instead of a furan ring.
Uniqueness:
Furan Ring: The presence of the furan ring imparts unique electronic and steric properties to (3R)-3-Amino-3-(furan-3-YL)propanamide, influencing its reactivity and interaction with biological targets.
Amino Group Position:
Biological Activity
(3R)-3-Amino-3-(furan-3-YL)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a propanamide backbone with an amino group and a furan moiety, this compound has been studied for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Mechanisms of Biological Activity
Research indicates that compounds containing furan rings, such as this compound, often exhibit anti-inflammatory , antimicrobial , and anticancer properties. The biological activity is primarily attributed to the compound's ability to modulate enzyme activity or interact with specific receptors.
Enzyme Interaction Studies
Studies utilizing techniques like surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound can bind to various enzymes, potentially affecting their activity. For instance, its interaction with enzymes involved in inflammatory pathways suggests a role in reducing inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
(3R)-3-Amino-3-(2-methylfuran-3-YL)propanamide | C8H12N2O2 | 168.19 g/mol | Contains a methyl group on the furan ring |
(3R)-3-Amino-3-(furan-2-YL)propanamide | C7H10N2O2 | 154.17 g/mol | Different positioning of the furan ring |
(3R)-3-Amino-3-(oxolan-3-YL)propanamide | C8H13N2O2 | 158.20 g/mol | Contains an oxolane ring instead of furan |
This table highlights how variations in substituents can influence the biological properties of these compounds.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have shown that this compound reduces the secretion of pro-inflammatory cytokines in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary antimicrobial assays demonstrated that the compound exhibits activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Anticancer Potential : Research conducted on glioma cell lines revealed that derivatives of this compound possess antiproliferative effects, which may be leveraged in cancer therapy .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(furan-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m1/s1 |
InChI Key |
YUNCSKKLFKXBIR-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=COC=C1[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=COC=C1C(CC(=O)N)N |
Origin of Product |
United States |
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